A Technical Guide to the Spectroscopic Profile of 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine
A Technical Guide to the Spectroscopic Profile of 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine. In the absence of direct experimental data, this document leverages advanced spectroscopic prediction methodologies and comparative analysis with structurally related analogs to offer a detailed interpretation of its expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development, offering foundational data for the identification, characterization, and quality control of this compound.
Introduction
3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The unique combination of a fluorine atom, a trifluoromethoxy group, and an amine on the pyridine scaffold suggests potential applications stemming from altered electronic properties, metabolic stability, and binding affinities. Structural elucidation is the cornerstone of chemical research, and spectroscopic techniques are the primary tools for this purpose. This guide provides a robust, predicted spectroscopic baseline for this compound.
Chemical Structure and Properties
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Molecular Formula: C₆H₄F₄N₂O
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IUPAC Name: 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine
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Molecular Weight: 196.11 g/mol
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CAS Number: 1330750-21-4
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to be relatively simple, displaying two distinct aromatic proton signals and a broad signal for the amine protons. The chemical shifts and coupling patterns are dictated by the electronic effects of the fluorine, trifluoromethoxy, and amino substituents.
Table 1: Predicted ¹H NMR Data for 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine
| Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Assignment |
| ~7.65 | d | ~2.5 | H-6 |
| ~7.20 | dd | ~10.0, ~2.5 | H-4 |
| ~5.0 (broad) | s | - | -NH₂ |
Interpretation and Rationale
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H-6: This proton is expected to be the most downfield of the aromatic signals due to the deshielding effect of the adjacent nitrogen atom and the trifluoromethoxy group at the meta position. It will likely appear as a doublet, coupled to H-4.
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H-4: This proton will experience coupling to both the adjacent fluorine atom (³JHF) and the H-6 proton (⁴JHH). This will result in a doublet of doublets. The larger coupling constant will be from the three-bond coupling to the fluorine atom.
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-NH₂: The amine protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.
Comparative Analysis with Structural Analogs
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2-Amino-3-fluoropyridine: In this analog, the proton at position 6 is observed as a doublet, and the other aromatic protons show characteristic splitting due to the fluorine substituent. This supports the predicted splitting pattern for the target molecule.
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2-Amino-5-(trifluoromethyl)pyridine: The trifluoromethyl group in this analog exerts a strong electron-withdrawing effect, influencing the chemical shifts of the aromatic protons. This provides a basis for predicting the deshielding effect of the trifluoromethoxy group in the target molecule.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will be characterized by six distinct signals, with their chemical shifts and multiplicities influenced by the attached fluorine and trifluoromethoxy groups.
Table 2: Predicted ¹³C NMR Data for 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment |
| ~155 (d) | d | ~240 | C-3 |
| ~148 (s) | s | - | C-2 |
| ~140 (d) | d | ~15 | C-5 |
| ~125 (d) | d | ~5 | C-6 |
| ~122 (q) | q | ~260 | -OCF₃ |
| ~115 (d) | d | ~25 | C-4 |
Interpretation and Rationale
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C-3: The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling (¹JCF) and will be significantly downfield.
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C-2: This carbon, bearing the amino group, will be deshielded.
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C-5: The carbon attached to the trifluoromethoxy group will show a smaller carbon-fluorine coupling through the oxygen atom.
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C-6 & C-4: These carbons will show smaller two- and three-bond couplings to the fluorine atom, respectively.
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-OCF₃: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).
Predicted ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹⁹F NMR spectrum is expected to show two signals: one for the fluorine atom on the pyridine ring and another for the trifluoromethoxy group.
Table 3: Predicted ¹⁹F NMR Data for 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment |
| ~ -70 | s | - | -OCF₃ |
| ~ -130 | d | ~10.0 | C3-F |
Interpretation and Rationale
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-OCF₃: The trifluoromethoxy group typically appears as a sharp singlet in the region of -60 to -80 ppm.
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C3-F: The fluorine atom attached to the aromatic ring will appear as a doublet due to coupling with the adjacent H-4 proton (³JHF). Its chemical shift will be in the typical range for a fluorine on an electron-rich aromatic ring.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the N-H, C-F, C-O, and aromatic C=C and C=N stretching vibrations.
Table 4: Predicted IR Absorption Bands for 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (asymmetric and symmetric) |
| 1620-1580 | Strong | C=C and C=N stretching (aromatic ring) |
| 1300-1200 | Strong | C-O-C stretching (asymmetric) |
| 1200-1100 | Very Strong | C-F stretching (trifluoromethoxy) |
| 1100-1000 | Strong | C-F stretching (aromatic) |
Interpretation and Rationale
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N-H Stretching: The primary amine will show two characteristic bands for asymmetric and symmetric stretching.
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Aromatic Ring Stretching: The pyridine ring will have several sharp absorption bands in the fingerprint region.
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C-O-C and C-F Stretching: The trifluoromethoxy group will dominate the spectrum with very strong C-O and C-F stretching vibrations.
Predicted Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns involving the loss of fluorine, the trifluoromethoxy group, and cleavage of the pyridine ring.
Table 5: Predicted Major Fragments in the Mass Spectrum of 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine
| Predicted m/z | Proposed Fragment |
| 196 | [M]⁺ |
| 177 | [M - F]⁺ |
| 167 | [M - NH₂ - F]⁺ |
| 111 | [M - OCF₃]⁺ |
| 83 | [M - OCF₃ - HCN]⁺ |
Interpretation and Rationale
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Molecular Ion ([M]⁺): The molecular ion peak at m/z 196 should be readily observable.
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[M - F]⁺: Loss of a fluorine atom is a common fragmentation pathway for fluorinated compounds.
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[M - OCF₃]⁺: Cleavage of the trifluoromethoxy group is another expected fragmentation.
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Ring Fragmentation: Subsequent loss of small neutral molecules like HCN from the pyridine ring will lead to further fragment ions.
Experimental Protocols
While experimental data for the title compound is not currently available in the public domain, the following are generalized protocols for acquiring the spectroscopic data.
NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition:
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¹H NMR: Standard single-pulse experiment.
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¹³C NMR: Proton-decoupled experiment (e.g., zgpg30).
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¹⁹F NMR: Proton-decoupled experiment.
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Data Processing: Fourier transform the raw data, phase correct the spectrum, and reference it to the residual solvent peak or an internal standard.
IR Spectroscopy
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent (e.g., CHCl₃).
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition: Record a background spectrum and then the sample spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).
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Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electrospray ionization (ESI) or electron ionization (EI)).
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Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable m/z range.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine.
